molecular formula C19H11ClF4N4OS B10899166 2-(1,3-benzothiazol-2-yl)-4-[(1E)-N-(3-chloro-4-fluorophenyl)ethanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one

2-(1,3-benzothiazol-2-yl)-4-[(1E)-N-(3-chloro-4-fluorophenyl)ethanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B10899166
M. Wt: 454.8 g/mol
InChI Key: FZTMBKLMYLASBT-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-yl)-4-[(1E)-N-(3-chloro-4-fluorophenyl)ethanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a benzothiazole ring, a pyrazolone ring, and various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-yl)-4-[(1E)-N-(3-chloro-4-fluorophenyl)ethanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with carbon disulfide or other suitable reagents.

    Formation of the Pyrazolone Ring: This involves the reaction of hydrazine derivatives with β-diketones or β-keto esters.

    Coupling Reactions: The final compound is formed by coupling the benzothiazole and pyrazolone intermediates under specific conditions, often involving catalysts and controlled temperatures.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring.

    Reduction: Reduction reactions may target the imidoyl group or other reducible functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Biological Probes: Used in the study of biological systems due to its fluorescent properties.

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

Medicine

    Drug Development: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

Industry

    Dyes and Pigments: Used in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-yl)-4-[(1E)-N-(3-chloro-4-fluorophenyl)ethanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Binding: Interaction with cellular receptors, leading to modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzothiazol-2-yl)-4-[(1E)-N-phenyl)ethanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one
  • 2-(1,3-benzothiazol-2-yl)-4-[(1E)-N-(3-chlorophenyl)ethanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one

Uniqueness

The unique combination of substituents in 2-(1,3-benzothiazol-2-yl)-4-[(1E)-N-(3-chloro-4-fluorophenyl)ethanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one imparts distinct chemical and biological properties that differentiate it from similar compounds. These differences may include variations in reactivity, binding affinity, and overall stability.

Properties

Molecular Formula

C19H11ClF4N4OS

Molecular Weight

454.8 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-[N-(3-chloro-4-fluorophenyl)-C-methylcarbonimidoyl]-5-(trifluoromethyl)-1H-pyrazol-3-one

InChI

InChI=1S/C19H11ClF4N4OS/c1-9(25-10-6-7-12(21)11(20)8-10)15-16(19(22,23)24)27-28(17(15)29)18-26-13-4-2-3-5-14(13)30-18/h2-8,27H,1H3

InChI Key

FZTMBKLMYLASBT-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC(=C(C=C1)F)Cl)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F

Origin of Product

United States

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